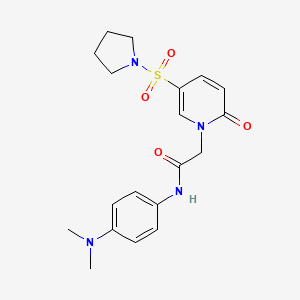

N-(4-(dimethylamino)phenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Description

N-(4-(Dimethylamino)phenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridin-2-one core substituted with a pyrrolidine sulfonyl group at the 5-position.

Properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-21(2)16-7-5-15(6-8-16)20-18(24)14-22-13-17(9-10-19(22)25)28(26,27)23-11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQKBDDCLNIIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(dimethylamino)phenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, referred to as P511-0979, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

P511-0979 has a molecular weight of 404.49 g/mol and features a complex structure that includes a dimethylamino phenyl group, a pyridine ring, and a pyrrolidine sulfonamide moiety. The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Molecular Weight | 404.49 g/mol |

| Key Functional Groups | Dimethylamino, Pyridine, Pyrrolidine Sulfonamide |

Synthesis

The synthesis of P511-0979 involves several steps, including the formation of the pyrrolidine sulfonamide and subsequent coupling reactions with other aromatic systems. The initial precursor compounds are synthesized through established organic chemistry methods, ensuring high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of P511-0979. In vitro experiments demonstrated that this compound inhibits the growth of various cancer cell lines, particularly breast and pancreatic cancer cells. The mechanism of action appears to involve the disruption of cell colony formation and migration, which are critical processes in tumor metastasis.

Key Findings:

- Cell Line Testing: P511-0979 showed significant inhibitory effects on breast and pancreatic cancer cell lines.

- Mechanism: The compound disrupts signaling pathways involved in cell proliferation and migration.

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of derivatives related to P511-0979. For instance, compounds with similar structures have been evaluated in animal models for their efficacy against seizures.

Case Study:

- Model Used: Maximal Electroshock (MES) test in rodents.

- Results: Some derivatives exhibited moderate binding to neuronal voltage-sensitive sodium channels, indicating potential as anticonvulsant agents.

Pharmacological Mechanisms

The biological activity of P511-0979 can be attributed to its interaction with specific molecular targets. Preliminary data suggest that it may act on G protein-coupled receptors (GPCRs) and ion channels, which are crucial for neurotransmission and cellular signaling.

Table: Summary of Biological Activities

| Activity Type | Effect | Model/System Used |

|---|---|---|

| Anticancer | Inhibition of cell growth | Breast and pancreatic cancer cells |

| Anticonvulsant | Reduced seizure activity | MES test in rodents |

| Neurotransmission | Modulation of ion channels | Neuronal cell lines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyridinone-acetamide scaffold but differing in substituents, synthetic routes, and physicochemical properties.

Structural and Functional Analysis

a. Substituent Effects on Pyridinone Core

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 5b (CF₃, ) enhances metabolic stability compared to the target compound’s pyrrolidinylsulfonyl group. EWGs may also reduce electron density on the pyridinone ring, affecting reactivity .

- Sulfonyl vs. In contrast, the thiophene-oxadiazole group in ’s compound offers aromaticity for target binding .

b. Linker and Aromatic Moieties

- Dimethylamino Phenyl vs. Chloro-Methoxyphenyl: The dimethylamino group in the target compound increases basicity (pKa ~8–9), favoring protonation at physiological pH. The chloro-methoxyphenyl group in ’s analog introduces halogenated hydrophobicity, which may enhance membrane permeability .

- Piperazine vs.

Pharmacological Considerations (Limitations)

- Anti-fibrotic Activity: Pyridinone derivatives (e.g., pirfenidone analogs in ) are established in fibrosis treatment. The target compound’s sulfonyl group may modulate TGF-β or PDGF pathways .

- Kinase Inhibition: Chromenone-pyrazolo[3,4-d]pyrimidine hybrids () often target kinases like JAK2 or EGFR. The dimethylamino group in the target compound could mimic ATP-binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.